Cpt-PGE1
Description
Historical Context and Discovery of Prostaglandin (B15479496) E1
The journey to understanding prostaglandins (B1171923) began in the 1930s when two independent research efforts by gynecologists Raphael Kurzrok and Charles Lieb in New York, and later by Maurice Goldblatt in England, observed that human seminal fluid could induce both contraction and relaxation of uterine muscle tissue. ogmagazine.org.aucambridge.org Around the same time, Swedish physiologist Ulf von Euler, who would later receive a Nobel Prize in 1970, identified a lipid-soluble acid in seminal fluid as the active substance and named it "prostaglandin," believing it originated from the prostate gland. cambridge.orgexplorable.comki.se
For decades, the precise chemical nature of this substance remained a mystery. explorable.com The pivotal breakthrough occurred in the 1950s, thanks to the work of Sune Bergström and his team at the Karolinska Institute in Sweden. ki.senobelprize.org In 1945, von Euler had provided Bergström with prostaglandin extracts to purify. cambridge.org After extensive research, Bergström’s group successfully isolated and determined the chemical structures of the first prostaglandins, naming them Prostaglandin E (PGE) and Prostaglandin F (PGF). nobelprize.orgsoci.org Specifically, PGE1 and PGF1α were among the first to be purified. elsevier.es This foundational work, which also established that prostaglandins are synthesized from unsaturated fatty acids like arachidonic acid, earned Bergström, along with his student Bengt Samuelsson and British pharmacologist John Vane, the 1982 Nobel Prize in Physiology or Medicine. wikipedia.orgexplorable.comnobelprize.org
Key Milestones in Prostaglandin Discovery
| Year(s) | Discovery | Key Researcher(s) |
|---|---|---|
| 1930s | Initial observation of smooth muscle activity from seminal fluid. ogmagazine.org.au | Kurzrok & Lieb, M. Goldblatt. ogmagazine.org.au |
| 1935 | Substance named "prostaglandin". wikipedia.org | Ulf von Euler. wikipedia.org |
| 1950s-1960s | Isolation and structural identification of PGE and PGF. cambridge.orgnobelprize.org | Sune Bergström. nobelprize.org |
| 1960s | Elucidation of the biosynthetic pathway from arachidonic acid. explorable.comki.se | Sune Bergström, Bengt Samuelsson. explorable.comki.se |
| 1971 | Discovery that aspirin-like drugs inhibit prostaglandin synthesis. wikipedia.orgsoci.org | John Vane. wikipedia.orgsoci.org |
| 1982 | Nobel Prize awarded for discoveries concerning prostaglandins. wikipedia.orgexplorable.com | Sune Bergström, Bengt Samuelsson, John Vane. wikipedia.orgexplorable.com |
Significance of PGE1 within the Eicosanoid Research Landscape
PGE1 holds a significant position within the complex landscape of eicosanoid research. Eicosanoids are a broad class of signaling molecules that include prostaglandins, thromboxanes, leukotrienes, and lipoxins, all of which are critical regulators of cellular function, particularly in inflammation. wikipedia.orgresearchgate.net They are not stored within cells but are synthesized on-demand in response to various stimuli. researchgate.net
PGE1 is synthesized from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA) and is part of the "series 1" prostanoids. wikipedia.orgelsevier.es Its significance stems from its diverse and often potent biological activities, which can differ from those of other prostaglandins, such as PGE2 (derived from arachidonic acid). researchgate.net For instance, while both PGE1 and PGE2 are vasodilators, they can have different effects on inflammatory processes and myometrial contractility. researchgate.net
The study of PGE1 has been crucial for several reasons:
Understanding Vascular Physiology : As a powerful vasodilator and inhibitor of platelet aggregation, PGE1 research has provided deep insights into the regulation of blood flow, blood pressure, and thrombosis. wikipedia.orgresearchgate.net
Inflammation and Immunity : PGE1 has complex, context-dependent effects on inflammation and immune responses. ontosight.aiscbt.com It can modulate the activity of immune cells and the production of inflammatory mediators, making it a key subject in immunology research. nih.govscbt.com
Cellular Signaling : Research on PGE1 has helped elucidate the function of specific G-protein-coupled receptors (GPCRs), such as the EP receptor subtypes. scbt.commdpi.com The interaction of PGE1 with these receptors initiates intracellular signaling cascades, primarily involving cyclic adenosine (B11128) monophosphate (cAMP), that mediate its diverse physiological effects. mdpi.comf1000research.com
The discovery that aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes, which are essential for prostaglandin synthesis, was a landmark achievement that solidified the importance of the entire eicosanoid field. ogmagazine.org.ausoci.org This finding provided researchers with a powerful tool to study the roles of prostaglandins like PGE1 in various biological processes. nobelprize.org
Overview of Key Research Areas and Methodological Approaches for PGE1
Academic research on PGE1 spans a wide range of disciplines, from fundamental biochemistry to clinical investigation. Key areas of focus include its role in cardiovascular disease, inflammation, reproductive biology, and pain perception. ogmagazine.org.aunih.govscbt.commdpi.com For example, studies have investigated its potential in managing peripheral artery disease and pulmonary hypertension due to its vasodilatory properties. ontosight.ainih.gov In neonatology, PGE1's ability to maintain the patency of the ductus arteriosus is a critical area of study for infants with certain congenital heart defects. ontosight.ainih.gov More recent research has even identified PGE1 in the saliva of forest leeches, highlighting its role in facilitating blood-sucking by inhibiting platelet aggregation and increasing vascular permeability. nih.gov
The study of PGE1 employs a variety of methodological approaches, which have evolved with technological advancements.
Common Methodological Approaches in PGE1 Research
| Methodology | Application in PGE1 Research |
|---|---|
| Bioassays | Historically used to measure the biological activity of prostaglandins by observing their effects on isolated tissues, such as the contraction of smooth muscle. explorable.comsoci.org |
| Mass Spectrometry (MS) | A key analytical technique for the identification, characterization, and quantification of PGE1 and its metabolites in biological samples. ki.se |
| Immunoassays (e.g., ELISA) | Used for the quantification of PGE1 in tissues and fluids, providing a sensitive method for measuring its concentration in research settings. |
| Receptor Binding Assays | Allow for the study of the interaction between PGE1 and its specific cell surface receptors (EP receptors), helping to characterize receptor affinity and downstream signaling. mdpi.com |
| Retrospective Chart Reviews | In clinical research, this method is used to evaluate the effects and outcomes of PGE1 use in specific patient populations, such as in congenital diaphragmatic hernia. nih.gov |
| Molecular Biology Techniques | Used to study the expression of genes involved in PGE1 synthesis (e.g., cyclooxygenases) and signaling (e.g., EP receptors), and to investigate the molecular mechanisms of PGE1 action. mdpi.comf1000research.com |
| Animal Models | Utilized to study the physiological and pathological roles of PGE1 in vivo, such as its effects on pain, inflammation, and blood flow in controlled experimental settings. mdpi.com |
These diverse research areas and methodologies underscore the continued importance of PGE1 as a subject of scientific inquiry, contributing to a deeper understanding of fundamental biological processes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83009-96-5 |
|---|---|
Molecular Formula |
C21H34O5S |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
methyl 6-[(1R,2S,3R)-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate |
InChI |
InChI=1S/C21H34O5S/c1-26-20(25)10-6-3-7-13-27-21-16(18(23)14-19(21)24)11-12-17(22)15-8-4-2-5-9-15/h11-12,15-18,21-23H,2-10,13-14H2,1H3/b12-11+/t16-,17?,18+,21+/m0/s1 |
InChI Key |
QNKCYDKEIICCMC-RJOSLXAASA-N |
SMILES |
COC(=O)CCCCCSC1C(C(CC1=O)O)C=CC(C2CCCCC2)O |
Isomeric SMILES |
COC(=O)CCCCCS[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(C2CCCCC2)O |
Canonical SMILES |
COC(=O)CCCCCSC1C(C(CC1=O)O)C=CC(C2CCCCC2)O |
Synonyms |
15-cyclohexyl-omega-pentanor-7-thiaprostaglandin E1 CPT-PGE1 |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Regulation of Prostaglandin E1 in Experimental Systems
Biosynthetic Pathways of PGE1
The formation of PGE1 is a multi-step enzymatic process initiated by the release of its precursor fatty acid from the cell membrane. nih.govresearchgate.net
The primary precursor for the biosynthesis of PGE1 is Dihomo-γ-linolenic acid (DGLA; 20:3n-6). nih.govnih.govwikilectures.eu DGLA is an omega-6 fatty acid that is stored in the phospholipids (B1166683) of cell membranes and is released by the action of phospholipase A2. nih.govyoutube.com Once liberated, free DGLA is available for conversion into prostaglandins (B1171923) of the 1-series. nih.govmdpi.com
The enzymatic conversion of DGLA is initiated by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases. mdpi.comresearchgate.net Both COX-1 and COX-2 isoforms can metabolize DGLA. nih.govnih.gov These enzymes catalyze the addition of two oxygen molecules to DGLA, forming an unstable intermediate, Prostaglandin (B15479496) G1 (PGG1), which is then rapidly converted to Prostaglandin H1 (PGH1) by the peroxidase activity of the same COX enzyme. youtube.com Finally, PGH1 is isomerized to the biologically active PGE1 by the action of PGE synthase. bio-rad.com
The mechanism of conversion involves the removal of a hydrogen atom from C-13 of the DGLA molecule. researchgate.net Studies have shown that this process is stereospecific. researchgate.net
A key distinction in prostaglandin biosynthesis lies in the precursor fatty acid. While PGE1 is derived from DGLA, Prostaglandin E2 (PGE2), a closely related and more extensively studied prostaglandin, is synthesized from arachidonic acid (AA; 20:4n-6). nih.govresearchgate.net DGLA and AA compete for the same COX enzymes, meaning the relative availability of these two precursors is a critical determinant of the type of prostaglandin produced. nih.govresearchgate.net
Experimental studies have revealed that COX enzymes exhibit different affinities for DGLA and AA. Notably, COX-1 metabolizes AA preferentially over DGLA. nih.govtau.ac.il In contrast, COX-2 shows similar affinities and reaction rates for both fatty acids. nih.govtau.ac.il This enzymatic preference has significant implications for the balance of PGE1 and PGE2 synthesis. In cells or tissues where COX-1 is the predominant isoform, the production of PGE2 is highly favored over PGE1, even when cellular levels of DGLA are elevated. nih.govnih.gov This is due not only to enzymatic preference but also to the preferential incorporation and release of AA compared to DGLA from cellular phospholipid pools. nih.gov
The interplay is further complicated by the fact that DGLA can be converted to AA by the enzyme Δ5 desaturase. nih.gov Therefore, the regulation of this enzyme's activity also influences the substrate pool available for prostaglandin synthesis. nih.gov
| Feature | Prostaglandin E1 (PGE1) | Prostaglandin E2 (PGE2) |
| Precursor | Dihomo-γ-linolenic Acid (DGLA) | Arachidonic Acid (AA) |
| Enzyme Affinity (COX-1) | Lower affinity | Preferentially metabolized |
| Enzyme Affinity (COX-2) | Similar affinity to AA | Similar affinity to DGLA |
| Prostaglandin Series | Series-1 | Series-2 |
Metabolic Pathways and Identification of PGE1 Metabolites
The biological activity of PGE1 is terminated through rapid metabolic inactivation. This process primarily occurs in the lungs, which can metabolize 60-90% of PGE1 in a single pass. wikilectures.euwikem.orgjci.org
The primary and rate-limiting step in the catabolism of PGE1 is the oxidation of the 15-hydroxyl group, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.netnih.gov This conversion results in the formation of 15-keto-PGE1, a metabolite with significantly reduced biological activity. wisdomlib.org
Following this initial oxidation, the Δ13 double bond is reduced by 15-oxo-prostaglandin Δ13-reductase, leading to the formation of 13,14-dihydro-15-keto-PGE1. nih.govnih.gov This metabolite is a major, stable end-product found in circulation and urine, often measured as an indicator of systemic PGE1 levels. nih.govsemanticscholar.org Further degradation can occur through beta-oxidation and omega-oxidation, leading to a variety of urinary metabolites. nih.gov Studies in animal models, such as isolated perfused cat lungs, have been instrumental in identifying these inactivation pathways. nih.gov
Several metabolites related to the PGE1 pathway have been characterized:
Prostaglandin F1α (PGF1α): Research indicates that PGF1α is not formed via the metabolism of PGE1. Instead, both PGE1 and PGF1α are thought to arise from the same endoperoxide precursor, PGH1, through independent enzymatic reactions. researchgate.net
8-iso-PGE1: This compound is a member of the isoprostanes. caymanchem.com Unlike primary prostaglandins, isoprostanes are typically formed non-enzymatically through the free-radical-catalyzed peroxidation of fatty acids. 8-iso-PGE1 is specifically formed from the peroxidation of DGLA's precursor, γ-linolenic acid, or related fatty acids, rather than being a direct metabolite of enzymatically produced PGE1. caymanchem.com It has been identified in various biological samples and exhibits its own distinct biological activities. caymanchem.commedchemexpress.com
Other identified metabolites include hydroxylated forms, such as 19(r)-hydroxy-PGE1, which has been detected in uterine lumen fluid. researchgate.net
| Metabolite | Formation Pathway | Relationship to PGE1 |
| 15-keto-PGE1 | Enzymatic oxidation of PGE1 by 15-PGDH | Primary inactive metabolite |
| 13,14-dihydro-15-keto-PGE1 | Enzymatic reduction of 15-keto-PGE1 | Major stable end-metabolite |
| Prostaglandin F1α (PGF1α) | Formed from PGH1, the same precursor as PGE1 | Not a metabolite of PGE1 |
| 8-iso-PGE1 | Non-enzymatic, free-radical peroxidation | Isomer, not a direct metabolite |
Regulatory Mechanisms Governing PGE1 Biosynthesis and Catabolism
The levels of PGE1 are tightly controlled by regulating the enzymes and substrates involved in its synthesis and breakdown. The primary regulatory point is the availability of the precursor, DGLA. researchgate.net The activity of phospholipase A2, which releases DGLA from membrane phospholipids, is a critical rate-limiting step. researchgate.netyoutube.com This enzyme is, in turn, regulated by various stimuli, including hormones and other signaling molecules. youtube.com For instance, epinephrine (B1671497) and bradykinin (B550075) can stimulate phospholipase A2 activity, while corticosteroids are known to inhibit it. youtube.com
Furthermore, the balance between PGE1 and PGE2 synthesis is regulated by the expression and activity of COX-1 and COX-2, as well as the cellular DGLA/AA ratio. nih.govnih.gov Factors that alter this ratio, such as the activity of Δ5 and Δ6 desaturase enzymes which are involved in fatty acid metabolism, can shift the balance of prostanoid production. nih.govmdpi.com For example, inhibiting Δ5 desaturase can lead to an accumulation of DGLA, potentially favoring PGE1 synthesis. nih.govtau.ac.il Additionally, substances like Vitamin C have been shown to stimulate the formation of PGE1 in certain experimental systems, such as human platelets. nih.gov
The regulation of PGE1 catabolism is primarily dependent on the expression and activity of the enzyme 15-PGDH. researchgate.net The rapid enzymatic degradation in tissues like the lungs ensures that PGE1 generally acts locally at its site of synthesis and has a very short half-life in circulation. wikilectures.eujci.org
Enzymatic Regulation of PGE1 Production
The biosynthesis of Prostaglandin E1 (PGE1) is a multi-step enzymatic cascade that begins with the release of its precursor fatty acid, dihomo-gamma-linolenic acid (DHLA), from membrane phospholipids. This process is tightly controlled by several key enzymes whose expression and activity dictate the rate of PGE1 synthesis.
The initial and rate-limiting step is the cleavage of DHLA from the cell membrane, a reaction catalyzed by phospholipase A2 (PLA2). youtube.comyoutube.com Following its release, DHLA is acted upon by cyclooxygenase (COX) enzymes. Both COX-1 and COX-2 can metabolize DHLA to create an unstable intermediate, prostaglandin H1 (PGH1). wikipedia.orgnih.gov COX-1 is typically expressed constitutively and is thought to be responsible for baseline prostaglandin levels, while COX-2 is an inducible enzyme, with its expression being upregulated by various stimuli such as pro-inflammatory signals. wikipedia.orgresearchgate.net
The final step in the synthesis of PGE1 is the conversion of PGH1 to PGE1. This isomerization is carried out by specific prostaglandin E synthases (PGES). While several PGES enzymes exist for the production of PGE2 from PGH2, their specific roles in PGE1 synthesis are part of a complex regulatory network that balances the production of different prostaglandins. mdpi.com
Studies in mouse fibrosarcoma cells have indicated that the cellular metabolism of precursor fatty acids plays a crucial role in determining the balance between PGE1 and PGE2 synthesis. nih.gov The production of PGE2 is often favored due to the preferential incorporation and release of its precursor, arachidonic acid (AA), compared to DHLA from cellular phospholipid pools. nih.gov Furthermore, the enzyme delta-5-desaturase, which converts DHLA to AA, can be enhanced by an increase in cellular n-6 fatty acids and cell proliferation, further shifting the balance towards PGE2 production. nih.gov This indicates that the relative abundance of PGE1 is not simply a reflection of the available DHLA but is also governed by the distinct cellular processing of these two fatty acid precursors. nih.gov
| Enzyme | Function in PGE1 Biosynthesis | Regulatory Notes |
|---|---|---|
| Phospholipase A2 (PLA2) | Releases the precursor dihomo-gamma-linolenic acid (DHLA) from membrane phospholipids. youtube.comyoutube.com | Considered a rate-limiting step. Activity is positively regulated by factors like epinephrine, thrombin, and angiotensin II, and inhibited by steroids. youtube.com |
| Cyclooxygenase-1 (COX-1) | Converts DHLA to the intermediate prostaglandin H1 (PGH1). wikipedia.orgnih.gov | Constitutively expressed; responsible for baseline PGE1 production. wikipedia.org |
| Cyclooxygenase-2 (COX-2) | Converts DHLA to the intermediate prostaglandin H1 (PGH1). wikipedia.orgnih.gov | Inducible enzyme; expression is increased by pro-inflammatory stimuli. researchgate.net |
| Prostaglandin E Synthase (PGES) | Isomerizes PGH1 to PGE1. mdpi.com | Specific synthases contribute to the final conversion step. mdpi.com |
| Delta-5-desaturase | Converts DHLA to arachidonic acid (AA), the precursor for PGE2. nih.gov | Its activity influences the balance between PGE1 and PGE2 production. nih.gov |
Influence of External Factors on PGE1 Levels in Cellular Models
The levels of Prostaglandin E1 in cellular systems are dynamically regulated by a variety of external factors that can influence the expression and activity of the biosynthetic enzymes. Research using different cellular models has elucidated some of these regulatory mechanisms.
In Madin-Darby Canine Kidney (MDCK) cells, which serve as a model for renal distal tubule cells, PGE1 has been shown to stimulate the Na, K-ATPase. nih.gov This stimulation occurs through signaling pathways that are distinct from those that regulate cell growth. nih.gov Further investigations with variant MDCK cell lines suggest that the PGE1-mediated increase in Na, K-ATPase biosynthesis involves post-transcriptional regulation, potentially affecting the stability or translational efficiency of the Na, K-ATPase β1 subunit mRNA. nih.gov
Studies on potentially pre-malignant oral keratinocytes have revealed that the upregulation of extracellular PGE1 is linked to the cellular senescence program. nih.gov In mortal, but not typically immortal, oral keratinocytes, an increase in extracellular PGE1 and PGE2 was observed. nih.gov This increase was found to be dependent on the activity of cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov Treatment of these cells with COX-2 inhibitors, such as salicylic (B10762653) acid, NS-398, and celecoxib, significantly reduced both PGE1 and PGE2 levels to baseline. nih.gov This suggests a critical role for the COX-2 pathway in the elevated PGE1 production associated with cellular senescence in this model.
The regulation of PGE1 production is also influenced by hormones and inflammatory mediators. For instance, substances like epinephrine, thrombin, angiotensin II, and bradykinin can positively regulate phospholipase A2, leading to increased prostaglandin production. youtube.com Conversely, steroids are known to inhibit phospholipase A2 activity, thereby reducing the synthesis of prostaglandins. youtube.com
| Cellular Model | External Factor / Condition | Observed Effect on PGE1 or Related Pathways | Key Mediators |
|---|---|---|---|
| Madin-Darby Canine Kidney (MDCK) Cells | PGE1 treatment | Stimulates Na, K-ATPase biosynthesis and transport. nih.gov | Post-transcriptional regulation of Na, K-ATPase β1 subunit mRNA. nih.gov |
| Potentially Pre-malignant Oral Keratinocytes | Cellular Senescence | Upregulation of extracellular PGE1. nih.gov | Dependent on the senescence program, COX-2, and p38 MAPK. nih.gov |
| Potentially Pre-malignant Oral Keratinocytes | COX-2 Inhibitors (Salicylic acid, NS-398, Celecoxib) | Reduced PGE1 levels to baseline. nih.gov | Inhibition of COX-2 enzymatic activity. nih.gov |
| General Cellular Systems | Epinephrine, Thrombin, Angiotensin II, Bradykinin | Potential increase in prostaglandin production. youtube.com | Positive regulation of phospholipase A2. youtube.com |
| General Cellular Systems | Steroids | Potential decrease in prostaglandin production. youtube.com | Inhibition of phospholipase A2. youtube.com |
Molecular Mechanisms of Action of Prostaglandin E1
Prostaglandin (B15479496) E Receptors (EP Receptors) and PGE1 Signaling
The biological activities of PGE1 are mediated through its interaction with a family of G-protein-coupled receptors (GPCRs) known as EP receptors. nih.govnih.gov There are four main subtypes of EP receptors, designated EP1, EP2, EP3, and EP4, each with distinct signaling properties and tissue distribution. mdpi.comnih.govtdl.org
Identification and Characterization of EP Receptor Subtypes Activated by PGE1 (e.g., EP2)
PGE1, along with Prostaglandin E2 (PGE2), can activate all four EP receptor subtypes. mdpi.comtdl.org However, the affinity and subsequent cellular response can vary. For instance, in trigeminal ganglion (TG) neurons, EP2 and EP3 receptors are prevalent, while EP1 and EP4 are found in a smaller percentage of these neurons. mdpi.com Studies have shown that the EP2 receptor is particularly important in mediating certain effects of PGE1, such as pain and vasodilation. mdpi.com The relative potencies of standard prostaglandins (B1171923) in activating the EP1 receptor are PGE2≥PGE1>PGF2alpha>PGD2. wikipedia.org
Research in human umbilical vein endothelial cells (HUVECs) and human aortic smooth muscle cells (HASMCs) has demonstrated the expression of various EP receptors. HASMCs express all four EP receptor subtypes, whereas HUVECs express EP1, EP3, and EP4, with no detectable EP2 expression. nih.gov This differential expression contributes to the tissue-specific effects of PGE1.
| EP Receptor Subtype | Signaling Pathway | Cell/Tissue Examples | Mediated PGE1 Effects |
|---|---|---|---|
| EP1 | Gq-phospholipase C | Trigeminal Ganglion Neurons, HUVECs, HASMCs | Pain, HIF-1 Activation |
| EP2 | Gs-cAMP | Trigeminal Ganglion Neurons, HASMCs | Pain, Vasodilation |
| EP3 | Gi (inhibits cAMP), Gs-cAMP (isoform dependent) | Trigeminal Ganglion Neurons, HUVECs, HASMCs, Ischemic-reperfused heart | Cardioprotection, HIF-1 Activation |
| EP4 | Gs-cAMP | Trigeminal Ganglion Neurons, HUVECs, HASMCs, Medulloblastoma cells | Vasodilation, Inhibition of Hedgehog pathway |
G-Protein Coupling and Downstream Effector Activation
Upon PGE1 binding, EP receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins. nih.govmdpi.com The specific G-protein activated depends on the EP receptor subtype.
EP2 and EP4 receptors predominantly couple to the stimulatory G-protein, Gs. mdpi.commdpi.com Activation of Gs leads to the stimulation of adenylyl cyclase, a key enzyme in the cAMP pathway. mdpi.comnih.gov
EP1 receptors couple to the Gq-protein, which activates the phospholipase C pathway, resulting in an increase in intracellular calcium levels. mdpi.comwikipedia.org
EP3 receptors can couple to the inhibitory G-protein, Gi, which inhibits adenylyl cyclase and decreases cAMP levels. ahajournals.org However, some EP3 isoforms can also couple to Gs. mdpi.com
The activation of these G-proteins initiates a cascade of downstream signaling events that ultimately mediate the diverse physiological effects of PGE1. For example, the Gs-mediated pathway is central to PGE1-induced vasodilation and anti-inflammatory responses. mdpi.com
Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway in PGE1 Signaling
A primary signaling pathway utilized by PGE1, particularly through EP2 and EP4 receptors, is the cyclic adenosine monophosphate (cAMP) pathway. mdpi.comaacrjournals.org This pathway plays a crucial role in mediating many of the cellular responses to PGE1.
Activation of Adenylyl Cyclase and Subsequent cAMP Accumulation
Binding of PGE1 to EP2 or EP4 receptors leads to the activation of the associated Gs-protein. mdpi.commdpi.com The activated alpha subunit of Gs (Gαs) then stimulates the enzyme adenylyl cyclase. mdpi.comnih.gov Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in an accumulation of intracellular cAMP. mdpi.compnas.org This increase in cAMP levels has been observed in various cell types upon PGE1 stimulation, including trigeminal ganglion neurons and human embryonic kidney (HEK)-293 cells. mdpi.compnas.orgthebiogrid.org Studies have shown that PGE1 can stimulate cAMP production more effectively than PGE2 in some contexts. mdpi.com The accumulation of cAMP is a critical step in the signaling cascade, leading to the activation of downstream effector molecules. mdpi.comresearchgate.net
Role of Protein Kinase A (PKA) in Mediating PGE1 Effects
The primary effector of cAMP in many cellular processes is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. nih.govrupress.org cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. nih.gov These catalytic subunits can then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and leading to a cellular response. nih.govnih.gov
Research has demonstrated the importance of PKA in mediating various effects of PGE1. For example, in rabbit synoviocytes, PGE1-induced down-regulation of collagenase-1 gene expression is dependent on PKA activity. nih.gov Similarly, in medulloblastoma cells, PGE1 acts through the EP4 receptor to elevate cAMP-PKA signaling, leading to the phosphorylation and subsequent degradation of the GLI2 protein. aacrjournals.org Furthermore, the protective effects of PGE1 against endoplasmic reticulum stress-induced apoptosis in hepatocytes are mediated through a PKA-dependent pathway. wjgnet.com
| Cell Type | PGE1-Mediated Effect | Role of PKA |
|---|---|---|
| Rabbit Synoviocytes | Down-regulation of collagenase-1 gene expression | Essential for the inhibitory effect of PGE1. nih.gov |
| Medulloblastoma Cells | Inhibition of GLI2 and the Hedgehog pathway | Mediates phosphorylation and degradation of GLI2. aacrjournals.org |
| Hepatocytes | Protection against ER stress-induced apoptosis | Induces expression of GRP78. wjgnet.com |
| Prostate Cancer Cells | Upregulation of MMP-2, MMP-9, RANKL, and RUNX2 | Involved in the upregulation of these proteins via the EP4 receptor. spandidos-publications.com |
Involvement of Exchange Protein Directly Activated by cAMP (Epac)
In addition to PKA, another important intracellular cAMP sensor is the Exchange Protein Directly Activated by cAMP (Epac). pnas.orgphysiology.org Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. researchgate.netsdbonline.org Upon binding cAMP, Epac undergoes a conformational change that allows it to activate Rap proteins, which in turn regulate various cellular processes such as cell adhesion, proliferation, and differentiation. researchgate.net
Experimental Mimicry of PGE1 Effects by Cell-Permeable cAMP Analogs (e.g., CPT-cAMP)
The effects of Prostaglandin E1 (PGE1) are often mediated by its ability to increase intracellular levels of cyclic adenosine 3',5'-monophosphate (cAMP). nih.govmdpi.com This mechanism can be experimentally replicated by using cell-permeable cAMP analogs, which are structurally similar to cAMP but can cross the cell membrane and are often more resistant to degradation by phosphodiesterases. scbt.com These analogs directly activate cAMP-dependent protein kinase (PKA), thereby bypassing the need for receptor stimulation and adenylate cyclase activation. nih.govscbt.comnih.gov
Commonly used analogs that mimic PGE1's cAMP-mediated effects include:
Dibutyryl-cAMP (db-cAMP): A cell-permeable analog that directly activates PKA. scbt.com
8-Bromo-cAMP: Another permeable cAMP analog shown to replicate the effects of PGE1 in various cell types, such as vascular smooth muscle cells. nih.govahajournals.org
CPT-cAMP (8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate): A lipophilic activator of PKA. biolog.de While potent, it should be noted that some variants like Rp-8-CPT-cAMPS act as cAMP antagonists, inhibiting PKA-dependent processes. ahajournals.org
Studies have demonstrated this mimicry in several contexts. For instance, in Jurkat T lymphocytes, a membrane-permeable cAMP analog was shown to replicate the effect of PGE1 in activating a chloride current. nih.govpnlab.org Similarly, in vascular smooth muscle cells, the effects of PGE1 on DNA synthesis could be mimicked by 8-bromo-cAMP. nih.gov The use of these analogs has been crucial in confirming that many of PGE1's downstream effects are indeed channeled through the cAMP/PKA pathway. nih.govahajournals.org
Other Intracellular Signaling Cascades Modulated by PGE1
Beyond the primary cAMP/PKA axis, PGE1 modulates a variety of other critical intracellular signaling cascades. These interactions create a complex web of cross-talk that fine-tunes the cellular response.
Calcium Ion Flux and Intracellular Calcium Regulation
PGE1 can induce a rapid, dose-dependent increase in the intracellular concentration of free calcium ions ([Ca2+]i). nih.govaacrjournals.org This elevation of [Ca2+]i is a result of two distinct processes: an influx of Ca2+ from the extracellular medium and the mobilization of Ca2+ from intracellular storage sites. nih.govaacrjournals.org
Research in a human megakaryocyte leukemia cell line demonstrated that blocking extracellular calcium with ethylene (B1197577) glycol bis(2-aminoethylether)tetraacetic acid (EGTA) only partially reduced the PGE1-induced calcium spike, confirming the contribution of intracellular stores. nih.gov In human spermatozoa, PGE1 and PGE2 were found to promote calcium influx through dihydropyridine-insensitive calcium channels. nih.gov Furthermore, studies in human erythroleukemia cells have shown that this PGE-stimulated calcium mobilization is dependent on a pertussis toxin-sensitive G protein and is necessary for the activation of other enzymes like phospholipase D. nih.gov The synergistic action of PGE1 and progesterone (B1679170) can potentiate the peak [Ca2+]i response by activating the sperm-specific calcium ion channel, CatSper. mdpi.com
Phosphatidylinositol Hydrolysis Pathways
PGE1 signaling can involve the hydrolysis of membrane phospholipids (B1166683), a key step in generating second messengers. The activation of Phospholipase C (PLC) is a central event in this pathway. nih.gov PLC catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into two important signaling molecules: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org
While the direct link between PGE1 receptor activation and PLC-mediated phosphatidylinositol hydrolysis is complex and can be cell-type specific, evidence suggests a connection. For example, in human erythroleukemia cells, a PLC inhibitor, U73122, was shown to block the calcium mobilization and subsequent phospholipase D activation stimulated by PGE1. nih.gov This indicates that PLC activity is an upstream event in the signaling cascade initiated by PGE1 in these cells.
Interactions with Nitric Oxide/Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway
There is significant cross-talk between the PGE1-cAMP pathway and the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. auajournals.org While PGE1 primarily elevates cAMP and NO elevates cGMP, these two pathways can interact and influence each other's effects. nih.govopenrepository.com
In penile resistance arteries, PGE1-induced relaxation is primarily dependent on the cAMP/PKA mechanism. auajournals.orgnih.gov However, studies show that cAMP-elevating agents like PGE1 can also cross-activate the cGMP-dependent protein kinase (PKG), suggesting a downstream interaction between the two cascades. auajournals.org This suggests that PKG may act as a common mediator for relaxation induced by both cAMP- and cGMP-elevating agents. auajournals.org A synergistic antiplatelet effect has also been observed between PGE1 and NO, where their combined action is greater than their individual effects, further indicating a cooperative interaction between the two signaling systems. nih.gov
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling
PGE1 has been shown to modulate the activity of Nuclear Factor-kappa B (NF-κB), a family of transcription factors that play a critical role in inflammation, immunity, and cell survival. mdpi.comgenome.jp The most common NF-κB dimer, p50/p65, is held inactive in the cytoplasm by an inhibitory protein called IκBα. genome.jpresearchgate.net Upon stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate gene transcription. genome.jpresearchgate.net
In cultured rat hepatocytes, pretreatment with PGE1 was found to induce a rapid translocation of NF-κB to the nucleus. researchgate.net This enhancement of NF-κB activation was directly correlated with a reduction in the cytoplasmic levels of its inhibitor, IκBα. researchgate.net Similarly, in human umbilical vein endothelial cells (HUVECs) treated with TNF-α, PGE1 was observed to decrease the level of NF-κB p65 in the nucleus while increasing it in the cytoplasm, suggesting an inhibitory effect on TNF-α-induced NF-κB activation. researchgate.net
Cross-Talk with Protein Kinase C (PKC) Pathways
The signaling pathways initiated by PGE1 can engage in significant cross-talk with Protein Kinase C (PKC) pathways. nih.gov PKC is a family of kinases activated by signals such as increases in diacylglycerol (DAG) and intracellular calcium. creative-diagnostics.com
Studies have revealed a complex, bidirectional relationship. In one direction, activation of PKA by agents like PGE1 can lead to the translocation and activation of specific PKC isoforms, such as εPKC. nih.gov This PKA-dependent translocation of εPKC was found to also require the activation of Phospholipase C (PLC), demonstrating a multi-step cross-talk mechanism. nih.gov Conversely, activating PKC with agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) can modulate the effects of PGE1. In a human megakaryocyte leukemia cell line, TPA inhibited the PGE1-induced elevation of intracellular calcium while simultaneously enhancing the PGE1-induced increase in cAMP. nih.govaacrjournals.org This suggests that PKC activation can exert both inhibitory and potentiating effects on different branches of the PGE1 signaling cascade. nih.govaacrjournals.org
Data Tables
Table 1: Effect of Various Agents on PGE1-Related Signaling Pathways
| Agent | Target Pathway | Primary Effect | Cell Type/Model | Reference(s) |
|---|---|---|---|---|
| PGE1 | Adenylate Cyclase/cAMP | Stimulation | Vascular Smooth Muscle, Penile Arteries, Jurkat T cells | nih.govnih.govauajournals.org |
| PGE1 | [Ca2+]i | Increase (Influx & Mobilization) | Megakaryocyte Leukemia Cells, Spermatozoa | nih.govnih.gov |
| PGE1 | NF-κB | Modulation (Activation/Inhibition) | Hepatocytes, HUVECs | researchgate.netresearchgate.net |
| CPT-cAMP | Protein Kinase A (PKA) | Activation (Mimics PGE1) | Jurkat T cells | nih.govbiolog.de |
| 8-Bromo-cAMP | Protein Kinase A (PKA) | Activation (Mimics PGE1) | Vascular Smooth Muscle | nih.gov |
| Nitric Oxide (NO) | Guanylate Cyclase/cGMP | Stimulation (Synergy with PGE1) | Platelets, Penile Arteries | auajournals.orgnih.gov |
| TPA (PKC Activator) | Protein Kinase C (PKC) | Inhibition of PGE1-induced [Ca2+]i rise | Megakaryocyte Leukemia Cells | nih.govaacrjournals.org |
| U73122 (PLC Inhibitor) | Phospholipase C (PLC) | Inhibition of PGE1-induced Ca2+ mobilization | Human Erythroleukemia Cells | nih.gov |
Table 2: Summary of PGE1 Interactions with Signaling Cascades
| Interacting Pathway | Key Molecular Events | Outcome of Interaction | Reference(s) |
|---|---|---|---|
| Calcium (Ca2+) Signaling | Influx from extracellular space; Mobilization from intracellular stores. | Rapid increase in cytosolic [Ca2+]i. | nih.govaacrjournals.orgnih.govnih.gov |
| Phosphatidylinositol Hydrolysis | Activation of Phospholipase C (PLC), leading to IP3 and DAG production. | Upstream step required for Ca2+ mobilization in some cells. | nih.govwikipedia.org |
| Nitric Oxide (NO)/cGMP | Cross-activation of cGMP-dependent protein kinase (PKG) by cAMP. | Synergistic antiplatelet effects; Vasodilation. | auajournals.orgnih.govnih.gov |
| Nuclear Factor-kappa B (NF-κB) | Degradation of IκBα inhibitor, leading to NF-κB nuclear translocation. | Pro- or anti-inflammatory effects depending on cellular context. | researchgate.netresearchgate.net |
| Protein Kinase C (PKC) | PKA can activate εPKC; PKC can inhibit PGE1-induced Ca2+ rise. | Bidirectional modulation of signaling outputs. | nih.govaacrjournals.orgnih.gov |
Direct and Indirect Molecular Targets Beyond Cell Surface Receptors
Prostaglandin E1 (PGE1) and its derivatives, including cyclopentenone prostaglandins (cyPGs) which can be formed from PGE1, exert a wide range of biological effects by interacting with molecular targets other than their classical cell surface G-protein coupled receptors. nih.govresearchgate.net These interactions are crucial for mediating many of their physiological and pharmacological actions.
Modulation of Ion Channels (e.g., Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel 2)
Prostaglandin E1 has been identified as a significant modulator of ion channel activity, particularly the Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels, which are crucial for neuronal excitability and rhythmic activity in the heart and brain. thermofisher.comnih.gov Research has specifically highlighted the role of PGE1 in facilitating the function of HCN2 channels, a subtype prominently expressed in sensory neurons. thermofisher.comresearchgate.netnih.gov
Studies on trigeminal ganglion (TG) neurons have demonstrated that PGE1 enhances the excitability of these neurons by increasing the inward current (Ih) generated by HCN channels. nih.govmdpi.com This effect is concentration-dependent, with a median effective dose (ED50) of 29.3 nM for increasing Ih. researchgate.netnih.gov The application of 100 nM of PGE1 resulted in a 135.3 ± 4.8% increase in the HCN channel-generated inward current in small- or medium-sized TG neurons. researchgate.netnih.gov This modulation is mediated through the EP2 receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), which directly facilitates HCN2 channel opening. researchgate.netnih.govmdpi.com The involvement of this pathway is confirmed by experiments where inhibitors of adenylyl cyclase and antagonists of the EP2 receptor blocked the PGE1-induced facilitation of Ih. researchgate.netnih.gov
The facilitation of HCN2 channels by PGE1 is implicated in pain signaling, where it contributes to conditions like mechanical allodynia. researchgate.netnih.govnih.gov The expression of both EP2 receptors and HCN2 channels in a significant percentage of trigeminal ganglion neurons underscores the physiological relevance of this molecular interaction. nih.gov
In addition to HCN channels, PGE1, likely acting through intracellular cAMP, has been shown to open non-selective cation channels in neuroblastoma x glioma hybrid cells. nih.gov This action results in an inward current and an increase in membrane conductance, further demonstrating the diverse influence of PGE1 on ion channel function. nih.gov
| Parameter | Value/Observation | Reference |
|---|---|---|
| Target Channel | Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel 2 | researchgate.netnih.gov |
| Cell Type | Small- or medium-sized Trigeminal Ganglion (TG) neurons | researchgate.netnih.gov |
| Effect of PGE1 | Increases inward current (Ih) | researchgate.netnih.gov |
| Increase in Ih at 100 nM PGE1 | 135.3 ± 4.8% | researchgate.netnih.gov |
| Median Effective Dose (ED50) | 29.3 nM | researchgate.netnih.gov |
| Mediating Receptor | EP2 Receptor | researchgate.netnih.govnih.gov |
| Signaling Pathway | Adenylyl cyclase activation → cAMP increase | researchgate.netnih.govmdpi.com |
| Physiological Implication | Contributes to mechanical allodynia (pain) | researchgate.netnih.govnih.gov |
Influence on Phosphodiesterase Activities
The interaction between Prostaglandin E1 and phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides like cAMP, is complex and appears to be cell-type and context-dependent.
In some cellular systems, PGE1 has been shown to inhibit PDE activity. For instance, short-term incubation of WI-38 fibroblasts with PGE1 led to a 25% to 35% decrease in cAMP phosphodiesterase activity. nih.gov This inhibition coincided with a rapid increase in intracellular cAMP levels, suggesting that the reduction in PDE activity contributes to the accumulation of this second messenger. nih.gov
Conversely, other studies report that agents like PGE1 that elevate cAMP levels can also lead to an increase in cAMP phosphodiesterase activity. nih.gov In human platelets, PGE1 treatment promoted the phosphorylation of the cGMP-inhibited phosphodiesterase isozyme. nih.gov This phosphorylation, catalyzed by cAMP-dependent protein kinase (PKA), resulted in an increase in the enzyme's activity. nih.gov This represents a negative feedback mechanism where elevated cAMP triggers its own degradation.
Furthermore, prolonged exposure of fibroblasts to PGE1 has been shown to increase phosphodiesterase activity by 30-100% after 24 hours. pnas.org This long-term increase in PDE activity may contribute to the development of cellular refractoriness to sustained PGE1 stimulation. pnas.org In neutrophils, the synergistic effect of PGE1 and other agents on cAMP accumulation was not found to be related to changes in PDE activity, as the effect persisted even in the presence of a PDE inhibitor. oup.comnih.gov
These findings indicate that PGE1 can either inhibit or stimulate PDE activity, depending on the specific PDE isozyme present, the duration of exposure, and the cellular context. This dual influence allows for fine-tuned regulation of intracellular cAMP signaling.
| Cell Type/System | Effect on PDE Activity | Observed Mechanism | Reference |
|---|---|---|---|
| WI-38 Fibroblasts | Decrease (25-35%) | Coincided with a rapid increase in intracellular cAMP. | nih.gov |
| Human Platelets | Increase | cAMP-dependent protein kinase (PKA) catalyzed phosphorylation of the cGMP-inhibited PDE isozyme. | nih.gov |
| L-929 and L-2071 Fibroblasts | Increase (30-100%) after 24h | Appears to be a consequence of prolonged elevation of cAMP concentration, leading to cellular refractoriness. | pnas.org |
| Guinea Pig Neutrophils | No significant change | Synergistic increase in cAMP with fMLP was not related to PDE activity, as it persisted with a PDE inhibitor. | oup.comnih.gov |
Cellular and Subcellular Research on Prostaglandin E1 Effects
Modulation of Cell Proliferation and Matrix Synthesis
PGE1 has been shown to influence the proliferative capacity of various cell types and modulate the synthesis of extracellular matrix components, particularly collagen.
Effects on Fibroblast Proliferation and Collagen Synthesis
Studies on human diabetic fibroblasts have investigated the direct effects of PGE1 on cell proliferation and collagen synthesis. In one study, diabetic fibroblasts treated with varying concentrations of PGE1 (0, 3, 6, 9, and 12 μM) showed a significant increase in cell proliferation in a dose-dependent manner. jwmr.org Conversely, the same study observed a decrease in collagen synthesis in PGE1-treated groups compared to controls, although this decrease was not always statistically significant. jwmr.org Lower values for collagen synthesis were noted with higher concentrations of PGE1, with the minimum value observed at 12 μM. jwmr.org
Further research on human fetal lung fibroblasts indicated that PGE1 at a concentration as low as 0.25 µg/ml significantly reduced net collagen production. nih.gov This inhibitory effect on collagen production appears to involve a dual mechanism: a reduction in the rate of synthesis and an increase in intracellular degradation, with the decrease in synthesis being more pronounced. nih.gov
In the context of proliferative scar formation, studies on cultured fibroblasts from hypertrophic scar and keloid tissues demonstrated that PGE1 can increase the production of type I collagenase, an enzyme involved in collagen degradation. koreamed.org This effect was observed to be dose-dependent and more significant in keloid fibroblasts compared to hypertrophic scar fibroblasts. koreamed.org These findings suggest a potential role for PGE1 in preventing hypertrophic scar and keloid formation by enhancing collagen breakdown. koreamed.org
Research on stromal vascular fraction (SVF) cells from human adipose tissue also supports the notion that PGE1 can promote cell proliferation while suppressing type I collagen synthesis in a dose-dependent manner. jwmr.org
The following table summarizes key findings on PGE1's effects on fibroblast proliferation and collagen synthesis:
| Cell Type | PGE1 Effect on Proliferation | PGE1 Effect on Collagen Synthesis | Key Findings | Source |
| Human Diabetic Fibroblasts | Increased (dose-dependent) | Decreased (not always significant) | Stimulates proliferation, suppresses type I collagen synthesis. jwmr.org | jwmr.org |
| Human Fetal Lung Fibroblasts | Not specified | Decreased (net production) | Lowers synthesis rate, increases intracellular degradation; decrease in synthesis is greater. nih.gov | nih.gov |
| Hypertrophic Scar Fibroblasts | Not specified | Increased type I collagenase production | May prevent scar formation by enhancing collagen breakdown. koreamed.org | koreamed.org |
| Keloid Fibroblasts | Not specified | Increased type I collagenase production | More significant increase in collagenase production compared to hypertrophic scar fibroblasts. koreamed.org | koreamed.org |
| Human Adipose Tissue SVF Cells | Increased (dose-dependent) | Suppressed (type I collagen) | Promotes proliferation, suppresses type I collagen synthesis. jwmr.org | jwmr.org |
Impact on Dendritic Cell Generation and Function
Prostaglandin (B15479496) E1 influences the maturation and function of dendritic cells (DCs), which are crucial antigen-presenting cells. Studies have shown that PGE1 can induce the maturation of DCs. scielo.br When used alone, PGE1 has been observed to increase the expression of CD1a on DC cultures. scielo.br
Furthermore, in studies involving peripheral blood mononuclear cells (PBMCs) from chronic severe hepatitis B patients, PGE1 was found to down-regulate the expression of surface markers on dendritic cells, including HLA-DR, CD83, and CD86, and inhibit the secretion of IL-12p70. lcgdbzz.org This suggests an inhibitory effect of PGE1 on the maturation of dendritic cells in this context. lcgdbzz.org
Combinations of immune-modulatory compounds including PGE1 have been investigated for their ability to generate dendritic cells from leukemic whole blood and bone marrow. A combination of GM-CSF and PGE1 (Kit-M) was shown to convert myeloid blasts into leukemia-derived dendritic cells (DCleu) without inducing blast proliferation. capes.gov.br, mdpi.com This PGE1-containing combination generated significantly higher amounts of mature DCs compared to a PGE2-containing combination in some protocols and improved ex vivo anti-leukemic activity. uni-muenchen.de
Regulation of Cell Contractility and Vascular Dynamics
PGE1 plays a significant role in regulating the contractility of smooth muscle cells, impacting processes such as myometrial contractions and vascular tone.
Myometrial Contractility in In Vitro Models
Research using in vitro models of myometrial contractility has demonstrated that PGE1 significantly increases contractions. Studies on myometrial strips from women showed that incubation with PGE1 (10-5 mol/L) significantly increased contractility for up to 90 minutes compared to PGE2 and control groups, and for up to 180 minutes compared to the PGE2 group. ciane.net, nih.gov, thieme-connect.com After 360 minutes, samples treated with PGE1 had lower total collagen content and less area covered by connective tissue compared to those treated with PGE2. ciane.net, nih.gov, thieme-connect.com These findings suggest that PGE1's effects on the uterus involve both increased contractility and changes in uterine structure. ciane.net, nih.gov
Vasorelaxation Mechanisms in Isolated Arteries and Smooth Muscle Cells
Prostaglandin E1 is known as a vasodilator and has been shown to relax smooth muscle in isolated arteries and smooth muscle cells. wikipedia.org In isolated human penile resistance arteries and corpus cavernosum smooth muscle, PGE1 induces relaxation. auajournals.org This effect is linked to the stimulation of soluble adenylyl cyclase activation, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentration in smooth muscle cells. auajournals.org PGE1 promotes relaxation of human penile resistance arterial smooth muscle through EP and prostacyclin (IP) receptors, and trabecular smooth muscle via EP2 receptors, which increases tissue cAMP levels. auajournals.org In isolated human corporeal smooth muscle cells, PGE1 induced relaxation is related to the activation of large conductance KCa channels, resulting in cellular hyperpolarization. auajournals.org
Studies on human hand veins precontracted by endothelin showed that PGE1 elicited concentration-dependent relaxant effects. capes.gov.br The relaxation induced by PGE1 was not reduced by the removal of the endothelium, suggesting a direct effect on the smooth muscle cells. capes.gov.br The order of potency for relaxation in these veins was similar for PGE1, PGE2, PGI2, and PGF2α. capes.gov.br
Activation of certain prostaglandin receptors, specifically DP, EP2, EP4, or IP receptors, leads to an increase in intracellular cAMP levels and subsequent relaxation of smooth muscles. physiology.org PGE1 activates Gs-coupled receptors and increases cAMP, which are known inhibitors of smooth muscle cell proliferation. atsjournals.org
Influence on Vascular Permeability
Prostaglandin E1 has been shown to influence vascular permeability. Systemic treatment with PGE1 in rats significantly reduced increases in vasopermeability induced by various inflammatory mediators, including histamine, serotonin, bradykinin (B550075), C3a, and compound 48/80. nih.gov, oup.com This inhibition was dependent on the dose of the vasopermeability factor and the time between prostaglandin and mediator injection. nih.gov, oup.com The inhibitory effect was ultrastructurally associated with the preservation of tight junctions between endothelial cells. nih.gov, oup.com
In a study on type 2 diabetic rats, PGE1 administration significantly decreased vascular permeability. ajol.info This was associated with a reduction in serum VEGF levels and improved sciatic nerve function. ajol.info
Conversely, a study using a forest leech model showed that PGE1 significantly promoted vascular permeability in a concentration-dependent manner in vivo, increasing permeability by several times at higher concentrations. frontiersin.org This effect, along with vasodilation and platelet aggregation inhibition, may facilitate blood feeding in leeches. frontiersin.org
PGE1 has also been shown to prevent increased lung microvascular permeability during intravascular complement activation in sheep. ahajournals.org This protective effect was proposed to be mediated by inhibiting the adherence of activated neutrophils to endothelial cells. ahajournals.org
The influence of PGE1 on vascular permeability appears to be context-dependent, showing inhibitory effects in inflammatory and diabetic conditions in mammals while promoting it in the context of leech feeding.
Effects on Cellular Adhesion and Migration
PGE1 plays a significant role in modulating the adhesive and migratory behaviors of various cell types, including platelets and monocytes.
Inhibition of Platelet Aggregation
PGE1 is recognized as a potent inhibitor of platelet aggregation. Its mechanism primarily involves stimulating adenyl cyclase activity within platelets, leading to an increase in intracellular cyclic AMP (cAMP) levels. endotell.chresearchgate.nethartbio.co.uk Elevated cAMP counteracts platelet activation, thereby inhibiting aggregation induced by agonists such as ADP. endotell.chresearchgate.nethartbio.co.uk PGE1's inhibitory effect on human platelet aggregation appears to be mediated primarily through the IP receptor (prostacyclin receptor). mdpi.com Studies comparing neonatal and adult platelets have shown that neonatal platelets exhibit hypersensitivity to PGE1-mediated inhibition of aggregation induced by ADP and collagen, along with increased basal and PGE1-induced cAMP levels. karger.com This suggests a functionally enhanced PGE1-cAMP-PKA axis in neonatal platelets. karger.com
Data on PGE1's inhibitory potency on platelet aggregation induced by ADP and collagen in neonatal versus adult platelets highlights this difference:
| Platelet Type | Agonist | PGE1 IC₅₀ (nM) |
| Neonatal | ADP | 14 |
| Neonatal | Collagen | 117 |
| Adult | ADP | 149 |
| Adult | Collagen | 491 |
IC₅₀: Half maximal inhibitory concentration
Modulation of Monocyte Adhesion and Chemotaxis
PGE1 influences the adhesion and chemotaxis of monocytes and other leukocytes. It has been shown to decrease the adhesion of monocytes, partly by reducing the expression of vascular cell adhesion molecule-1 (VCAM-1). frontiersin.org Furthermore, PGE1 can reduce serum levels of monocyte chemoattractant protein-1 (MCP-1), a key chemokine involved in the recruitment of monocytes to the vessel wall, suggesting a role in suppressing the development of atherosclerotic lesions. infona.pl Research indicates that PGE1 inhibits leukocyte adherence and transendothelial migration. unige.ch This inhibitory effect involves the down-regulation of TNF-induced expression of endothelial cell leukocyte adhesion molecule 1 and VCAM-1 on endothelial cells. unige.ch PGE1 also suppresses TNF release from stimulated leukocytes. unige.ch Additionally, PGE1 inhibits TNF-alpha induced T-cell adhesion to endothelial cells by selectively down-modulating the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. nih.gov
Data on the effect of PGE1 on serum MCP-1 levels in patients with peripheral arterial obstructive disease (PAOD) demonstrates a significant decrease after treatment:
| Patient Group | Before PGE1 Treatment (pg/mL) | After 7 Days PGE1 Treatment (pg/mL) | p-value |
| PAOD Patients | 263.8 ± 52.8 | 196.1 ± 25.5 | 0.006 |
Data represents mean ± standard deviation.
Cell Protective and Anti-Inflammatory Effects at the Cellular Level
Beyond its effects on cell adhesion and migration, PGE1 exhibits significant cell protective and anti-inflammatory properties at the cellular level.
Protection of Hepatocytes Against Endoplasmic Reticulum Stress-Induced Apoptosis
PGE1 has demonstrated protective effects on hepatocytes against apoptosis induced by endoplasmic reticulum (ER) stress. nih.govnih.govspandidos-publications.comresearchgate.net Studies using human hepatic cell lines have shown that pretreatment with PGE1 protects against ER stress-induced apoptosis. nih.govnih.govresearchgate.net The underlying mechanism involves the protein kinase A (PKA) pathway-dependent induction of Glucose-Regulated Protein 78 (GRP78) expression. nih.govnih.govresearchgate.net PGE1 enhances the expression of GRP78, a key chaperone involved in mitigating ER stress, and attenuates the expression of pro-apoptotic factors induced by ER stress, such as C/EBP homologous protein (CHOP). nih.govresearchgate.net Inhibition of PKA or GRP78 expression abolishes the protective effect of PGE1 on hepatocyte apoptosis. nih.govnih.govresearchgate.net
Suppression of Vascular Inflammation and Cytokine Production
PGE1 possesses notable anti-inflammatory properties at the cellular level, particularly in the vasculature. frontiersin.orgspandidos-publications.comportlandpress.comspandidos-publications.com It contributes to anti-inflammatory interventions by blocking chemoattractant factors and weakening leukocyte adhesion to the microvascular endothelium, leading to lower tissue expression of inflammatory markers. spandidos-publications.com PGE1 prevents the release of pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are triggered by inflammatory responses. portlandpress.com It has been specifically shown to reduce IL-6 production in various contexts. oup.comgavinpublishers.com PGE1's anti-inflammatory effects also involve the inhibition of NF-κB activation and the reduction of reactive oxygen species production, contributing to the suppression of vascular inflammation. frontiersin.org The reduction in MCP-1 levels mentioned earlier also contributes to its anti-inflammatory profile by reducing the recruitment of inflammatory monocytes. infona.pl
Data illustrating the reduction of IL-6 levels by PGE1 in patients undergoing surgery for oesophageal cancer:
| Time Point | Control Group IL-6 (pg/mL) | PGE1 Group IL-6 (pg/mL) | Significance |
| End of Operation | Increased | Significantly Less | p < 0.05 |
| 2 hours after Operation | Increased | Significantly Less | p < 0.05 |
Prostaglandin E1 in Advanced Preclinical Animal and Ex Vivo Models
Investigational Models of Cardiovascular Physiology
The study of Cpt-PGE1 in cardiovascular models reveals its activity as a vasodilator, influencing both pulmonary and peripheral circulation.
While direct and extensive studies on the effects of this compound on pulmonary vascular resistance are not widely available, its precursor, PGE1, is recognized as a potent pulmonary vasodilator. Research in various animal models has shown that PGE1 can significantly reduce mean pulmonary artery pressure and vascular resistance. For instance, studies in monocrotaline-induced pulmonary hypertension rat models demonstrated that PGE1 treatment could inhibit the development of pulmonary hypertension and associated vascular wall thickening. It is suggested that cyclooxygenase pathway products, including PGA1, contribute to systemic vasodilation, which may extend to the pulmonary circulation. However, further specific research is required to delineate the precise effects and mechanisms of this compound itself on the pulmonary vasculature in animal models.
In experimental animal models, this compound has been identified as a systemic vasodilator. Prostaglandins (B1171923) derived from the cyclooxygenase pathway, including PGA1, are known to cause systemic vasodilation. This action results from the relaxation of smooth muscle cells within the walls of arteries and arterioles, leading to a widening of the blood vessels. This widening decreases vascular resistance, which can increase blood flow to peripheral tissues. The mechanism of action for many prostaglandins involves activating intracellular signaling pathways that inhibit smooth muscle contraction. While the broad effect of this compound is vasodilation, the specific receptor interactions and downstream signaling cascades in peripheral arteries continue to be an area of investigation.
The maintenance of ductus arteriosus patency in neonates with certain congenital heart defects is a critical therapeutic goal, overwhelmingly achieved through the administration of Prostaglandin (B15479496) E1 (PGE1) or Prostaglandin E2 (PGE2). Extensive research, including studies in lamb models, has established that E-type prostaglandins are the primary endogenous compounds responsible for keeping the ductus arteriosus open during fetal life. At birth, a decline in circulating prostaglandins is a key signal for its closure. While studies have investigated a range of prostaglandins, the literature does not support a significant physiological or therapeutic role for this compound (PGA1) in maintaining the patency of the ductus arteriosus in neonatal animal models. The focus of both research and clinical application remains firmly on the E-series prostaglandins for this indication. nih.govnih.govresearchgate.net
Investigational Models of Tissue Remodeling and Fibrosis
This compound is implicated in processes of tissue remodeling, particularly concerning collagen dynamics and potential anti-fibrotic actions, largely inferred from studies on its precursor, PGE1.
The role of this compound in uterine tissue remodeling is an emerging area of interest. Imaging studies have successfully localized PGA1 within mouse uterine tissue, specifically in the luminal and glandular epithelium, confirming its presence at key sites of physiological activity. nih.gov While direct research into this compound's effect on uterine collagen is limited, studies on its precursor, PGE1, provide valuable insights. In ex vivo models using human myometrial tissue strips, treatment with PGE1 was found to significantly decrease the total collagen content. mdpi.com This suggests that prostaglandins can play a direct role in remodeling the extracellular matrix of the uterus. Given the confirmed presence of this compound in uterine tissue, it may contribute to these remodeling processes, potentially by modulating collagen synthesis or degradation, though the precise mechanisms remain to be elucidated. nih.govmdpi.com
Effect of PGE1 on Myometrial Tissue Composition (Ex Vivo)
| Treatment Group | Observation Time | Key Finding | Significance |
|---|---|---|---|
| PGE1 | 360 min | Lower total collagen content compared to PGE2-treated samples. | p < 0.01 |
| PGE1 | 360 min | Lower percentage of area covered by connective tissue compared to PGE2. | p < 0.01 |
Organ fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix, including collagen. nih.gov The potential anti-fibrotic effects of this compound are an area of significant therapeutic interest, with evidence largely extrapolated from studies on PGE1. In a rat model of liver fibrosis induced by carbon tetrachloride, PGE1 treatment was shown to have an anti-fibrotic effect. This was associated with a reduction in collagenous fibers and the suppression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) expression, a key molecule that inhibits the breakdown of extracellular matrix. nih.gov
Furthermore, in in vitro studies using human fetal lung fibroblasts, PGE1 demonstrated an ability to reduce the net production of collagen. This effect was achieved through a dual mechanism: lowering the rate of collagen synthesis and increasing its intracellular degradation. These findings suggest that prostaglandins can directly modulate fibroblast activity to prevent excessive collagen accumulation. While these studies focus on PGE1, they lay the groundwork for the hypothesis that its cyclopentenone derivative, this compound, may possess similar or even enhanced anti-fibrotic properties, a common feature of this class of prostaglandins.
Effect of PGE1 on Collagen Production in Human Fetal Lung Fibroblasts
| PGE1 Concentration | Effect on Net Collagen Production | Effect on Collagen Degradation |
|---|---|---|
| 0.25 µg/ml | Reduced by approximately 50% (from 8% to 4%) | Minimal change from control (15%) |
| 4.0 µg/ml | Significantly reduced | Increased to 33% from a control value of 15% |
Endocrine System Interactions in Animal Models5.4.1. Influence on Anterior Pituitary Hormone Release (e.g., LH, FSH, Prolactin)
To proceed, a clarification of the exact chemical name or structure of "this compound" is required.
Prostaglandin E1 Analogs and Derivatives in Academic Research
Design and Synthesis Strategies for PGE1 Analogs and Derivatives
The design and synthesis of PGE1 analogs and derivatives are driven by the need to create compounds with enhanced specificity, modified activity, and improved stability for research applications. Various synthetic approaches have been developed over the years. Strategies include the cleavage of polycyclic intermediates, conjugate addition reactions, cyclization of aliphatic precursors, and prostaglandin (B15479496) interconversions google.com. More recent advancements involve the use of new reagents and methodologies such as metathesis reactions and transition metal-mediated reactions researchgate.net. Enzymatic resolution methods are also employed to obtain optically active compounds researchgate.net. Parallel synthesis techniques have been reported for the rapid generation of diverse prostaglandin derivatives, allowing for the introduction of diversity in the upper and lower side chains nih.gov.
Structure-Activity Relationship Studies for Enhanced Research Specificity
Structure-Activity Relationship (SAR) studies are fundamental in the design of PGE1 analogs for research. These studies aim to understand how modifications to the chemical structure of PGE1 affect its binding affinity to different EP receptor subtypes and its downstream biological effects. By systematically altering specific parts of the PGE1 molecule, researchers can identify structural features critical for activity and selectivity nih.govnih.gov. For instance, modifications to the side chains or the cyclopentane (B165970) ring can lead to analogs with preferential activity towards specific EP receptors nih.govresearchgate.net. SAR optimization has resulted in compounds with potent functional activity in vitro researchgate.net.
Development of Analogs with Modified Receptor Selectivity or Pathway Specificity
A key area of research involves developing PGE1 analogs with modified selectivity for the four EP receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are G protein-coupled receptors that activate different intracellular signaling pathways oup.comjci.orgnih.gov. For example, EP1 signals through Gαq, increasing diacylglycerol and inositol-1,4,5-trisphosphate, while EP2 and EP4 are coupled to Gαs, leading to increased cAMP production. EP3 can couple to Gαi, inhibiting cAMP synthesis, or in some cases, increase intracellular calcium oup.comnih.gov.
Selective agonists and antagonists for these receptor subtypes are crucial research tools. Studies have synthesized series of PGE1 analogs and evaluated their agonistic activity on EP receptor subtypes to identify compounds with high selectivity nih.gov. For example, certain 13,14-didehydro-16-phenoxy analogs of PGE1 have shown highly selective activity on the EP3 receptor subtype nih.govresearchgate.net. Similarly, 11-deoxy PGE1 has been identified as an EP2-selective agonist ahajournals.org. Research has shown that PGE1 can act through the EP4 receptor to inhibit certain signaling pathways aacrjournals.orgnih.govbiorxiv.org. The development of such selective analogs allows researchers to probe the specific roles of individual EP receptor subtypes in various cellular processes oup.commdpi.com.
Application of Analogs as Research Probes
PGE1 analogs serve as valuable research probes to dissect the complex signaling networks mediated by prostaglandins (B1171923). Their ability to selectively activate or inhibit specific EP receptor subtypes makes them indispensable tools in cell biology, molecular pharmacology, and other research disciplines.
Tools for Dissecting Specific Receptor Subtype Functions
Selective PGE1 analogs are widely used to investigate the functional consequences of activating or inhibiting specific EP receptor subtypes in different cell types and tissues oup.commdpi.com. By using agonists or antagonists selective for EP1, EP2, EP3, or EP4, researchers can determine which receptor subtype is responsible for a particular biological effect of PGE1 or other prostaglandins jci.orgnih.govahajournals.orgaacrjournals.orgbiorxiv.orgphysiology.orgkarger.com. For instance, studies have utilized selective EP agonists to determine which EP subtype transduces the PGE1 signal in inhibiting certain cellular pathways aacrjournals.org. Research on mast cells has shown that PGE1 can increase intracellular cAMP levels, and this effect can be regulated by different EP receptor subtypes aai.org.
Data from studies using selective agonists highlight the differential roles of EP receptors:
| EP Receptor Subtype | Selective Agonists Used in Research | Key Signaling Pathway(s) | Example Research Application |
| EP1 | Sulprostone (also EP3) aacrjournals.orgphysiology.org | Increased intracellular Ca2+ oup.comnih.gov | Investigating calcium mobilization in microglia nih.gov |
| EP2 | Butaprost aacrjournals.orgphysiology.org, 11-deoxy-PGE1 nih.govahajournals.org | Increased cAMP oup.comnih.gov | Studying GLP-1 secretion oup.com, microglial activation nih.gov |
| EP3 | Sulprostone (also EP1) aacrjournals.orgphysiology.org | Inhibits cAMP, increases intracellular Ca2+ (variants) oup.comnih.gov | Investigating cardiac L-type Ca2+ current inhibition physiology.org |
| EP4 | Rivenprost aacrjournals.org, CAY10580 oup.com, TCS2510 oup.com | Increased cAMP oup.comnih.gov | Inhibiting Hedgehog signaling pathway aacrjournals.org, GLP-1 secretion oup.com |
This table illustrates how selective agonists help in attributing specific cellular responses to individual EP receptor subtypes.
Probes for Elucidating Intracellular Signaling Pathways
Beyond identifying receptor subtypes, PGE1 analogs are instrumental in elucidating the intracellular signaling pathways activated downstream of EP receptors nih.govjci.org. As mentioned, EP receptors couple to different G proteins (Gαq, Gαs, Gαi), influencing levels of second messengers like cAMP and intracellular calcium oup.comnih.gov.
Research using PGE1 and its analogs has helped detail these pathways. For example, PGE1 has been shown to activate cAMP signaling in a dose-dependent manner in certain cell types physiology.org. Studies have investigated the role of the cAMP-PKA pathway in mediating the effects of PGE1, showing that elevated cAMP levels and subsequent PKA activation can lead to phosphorylation and degradation of target proteins, thereby modulating cellular processes aacrjournals.orgkarger.com. Furthermore, cell-permeable cAMP analogs like CPT-cAMP are used in conjunction with PGE1 to study the effects of increased intracellular cAMP on cellular functions like proliferation physiology.orgjci.org. Investigations into the antiadrenergic effect of PGE1 in cardiac cells suggest involvement of a pertussis toxin-sensitive and cAMP-dependent pathway mediated by the EP3 receptor physiology.org. In mast cells, PGE1 treatment can lead to a significant increase in intracellular cAMP aai.org.
Novel Delivery Systems for Research Applications
The effectiveness of PGE1 analogs as research tools can be influenced by their delivery to target cells or tissues. Novel delivery systems are being explored to improve the targeting, stability, and cellular uptake of these compounds in research settings. While much of the work on delivery systems for prostaglandins is driven by therapeutic goals, the principles and technologies can be applied to academic research.
Approaches include the development of polymeric prodrugs, where PGE1 is conjugated to polymers to modify its release characteristics and targeting koreascience.kr. Liposomal formulations have also been investigated for delivering prostaglandins, potentially offering advantages such as reduced degradation and altered biodistribution researchgate.net. Furthermore, research into loading compounds into platelets is being explored for targeted delivery applications, which could be relevant for delivering PGE1 analogs to specific sites of interest in research models google.com. These novel delivery systems aim to optimize the concentration of the PGE1 analog at the site of action, allowing for more precise and controlled experimentation.
Liposomal Formulations for Experimental Targeted Delivery
Liposomes are vesicular structures composed of lipid bilayers that have been extensively studied as carriers for biologically active molecules in academic research. nih.gov Their ability to encapsulate both hydrophilic and hydrophobic substances, coupled with observed stability and favorable toxicity profiles, makes them promising candidates for drug delivery systems. nih.gov Research into liposomal formulations aims to alter the biodistribution profile of encapsulated compounds, potentially enhancing their accumulation in target tissues. nih.govnih.gov Studies have explored liposomal delivery for various drugs, including some prostaglandin derivatives like Lipo-PGE1, in the context of conditions such as vascular diseases and diabetic complications. caymanchem.comgoogle.com However, based on the available search information, detailed research findings specifically on the experimental targeted delivery of Cpt-PGE1 using liposomal formulations were not extensively identified. The broader field of liposome (B1194612) research for drug delivery continues to evolve, with ongoing studies exploring different lipid compositions, sizes, and surface modifications to achieve targeted delivery. nih.govnih.gov
Polymeric and Nanoparticle Systems in Research Settings
Polymeric and nanoparticle systems represent another significant area of academic research for targeted drug delivery. mdpi.comfrontiersin.org These systems, often ranging in size between 1 and 100 nm, can be formed from various biodegradable or non-biodegradable polymers. mdpi.comfrontiersin.org Polymeric nanoparticles offer advantages such as biocompatibility, biodegradability, and the potential for controlled release of encapsulated compounds. mdpi.com They are being investigated for delivering a wide range of therapeutic agents, including anticancer drugs. mdpi.comfrontiersin.org The enhanced permeability and retention (EPR) effect in solid tumors is one mechanism by which nanoparticles can preferentially accumulate in tumor tissue. mdpi.comnih.govresearchgate.net While polymeric and nanoparticle systems are actively researched for the targeted delivery of various compounds, such as camptothecin (B557342) (CPT) and its derivatives nih.govescholarship.orgresearchgate.net, specific detailed research findings on the formulation and experimental targeted delivery of this compound utilizing polymeric or nanoparticle systems were not extensively identified in the conducted searches. Academic research in this domain continues to focus on designing novel polymeric and nanoparticle structures with tailored properties for improved targeting and delivery efficiency. mdpi.comresearchgate.net
Methodological Considerations and Analytical Techniques in Pge1 Research
In Vitro Experimental Methodologies
In vitro studies are crucial for dissecting the intricate cellular and molecular events influenced by PGE1. These methodologies range from maintaining live cells under controlled conditions to measuring electrical signals and analyzing gene and protein expression.
Cell Culture Techniques
Cell culture is a foundational technique in PGE1 research, enabling the study of its effects on specific cell types in isolation or in co-culture. Various cell lines and primary cells are utilized depending on the research question. Examples include human hepatic cell lines like L02 and HepG2 for studying hepatocyte apoptosis nih.gov. INS-832/13 cells, an insulin-secreting cell line, have been used to investigate PGE1's effects on endocytosis bioscientifica.combioscientifica.com. Fibroblasts and endothelial cells are also employed, sometimes in three-dimensional models, to study interactions relevant to conditions like systemic sclerosis nih.gov. Primary human hepatocytes and liver sinusoidal endothelial cells can be co-cultivated or used in tricultures with fibroblasts to model liver physiology and drug responses nih.gov. Osteoblast-like cells, such as MC3T3-E1, are used to study PGE1's role in bone remodeling and its induction of interleukin-6 synthesis plos.org.
Organ Bath and Microvascular Myograph Studies for Contractility and Vasodilation
Organ bath and microvascular myograph systems are vital for assessing the functional effects of PGE1 on isolated tissues, particularly smooth muscle contractility and vasodilation. Organ baths are a traditional approach suitable for larger tissue rings and muscle strips dmt.dk. Wire myography, developed in the late 1970s, is considered a gold standard for measuring contractile force changes in smaller blood vessels (100 μm to 2 mm in diameter) under isometric conditions reprocell.com. This technique allows researchers to investigate the effects of compounds like PGE1 on resistance arteries, which significantly influence systemic blood pressure reprocell.com. Studies using microvascular myographs have investigated the mechanisms underlying PGE1-elicited vasodilation in isolated penile resistance arteries, providing evidence for cAMP involvement in this process researchgate.net. These systems typically involve mounting dissected vessels or tissue segments in a chamber filled with a physiological salt solution aerated with oxygen and carbon dioxide at 37°C reprocell.com. Tissue viability is often tested using high potassium solutions, and endothelium integrity can be checked with acetylcholine (B1216132) reprocell.com.
Biochemical Assays
Biochemical assays are employed to quantify the cellular signaling molecules and enzymatic activities modulated by PGE1. Measurement of cyclic AMP (cAMP) levels is a common assay, as PGE1 is known to elevate intracellular cAMP concentrations by activating adenylate cyclase nih.govnih.gov. These assays can be performed using enzyme immunoassays on cell lysates nih.gov. Phosphatidylinositol hydrolysis assays are also used to investigate signaling pathways downstream of receptor activation. For instance, thrombin-mediated cleavage of PARs leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, a process that can be influenced by agents that elevate cAMP, such as PGE1 nih.govpnas.org. Studies have shown that while thrombin can induce phosphatidylinositol hydrolysis, pretreatment with PGE1 and theophylline (B1681296) can reduce this effect at low thrombin concentrations pnas.org.
Molecular Biology and Genetic Techniques
Molecular biology and genetic techniques are indispensable for investigating the impact of PGE1 on gene expression and protein levels, as well as the roles of specific genes and proteins in PGE1-mediated responses. Quantitative real-time RT-PCR (qRT-PCR) is used to quantify mRNA levels of target genes, allowing researchers to see how PGE1 treatment affects gene expression nih.govplos.orgaacrjournals.orgmdpi.com. Western blotting is utilized to analyze protein expression levels and post-translational modifications like phosphorylation, providing insight into signaling pathway activation nih.govplos.orgaacrjournals.orgmdpi.com. For example, Western blotting has been used to examine the phosphorylation of MAPKs in response to PGE1 plos.orgmdpi.com. Gene knockdown or knockout techniques, often employing siRNA or CRISPR, are used to reduce or eliminate the expression of specific genes to understand their function in PGE1-related processes mdpi.comlicorbio.comnih.govbiologists.com. This allows researchers to determine if a particular gene is necessary for a PGE1-induced effect mdpi.com.
Electrophysiological Techniques
Electrophysiological techniques, such as whole-cell patch-clamp recording, are used to study the effects of PGE1 on ion channel activity and membrane potential in various cell types. This technique involves forming a tight seal between a glass micropipette and the cell membrane to measure electrical currents or membrane capacitance moleculardevices.comnih.gov. Whole-cell patch-clamp allows for the recording of total ionic currents across the cell membrane moleculardevices.comnih.gov. In PGE1 research, this technique has been applied to monitor capacitance changes and Ca2+ currents in insulin-secreting cells to understand how PGE1 affects exocytosis and endocytosis bioscientifica.combioscientifica.com. It has also been used in trigeminal ganglion neurons to investigate the role of PGE1 as a pain mediator through its effects on hyperpolarization-activated cyclic nucleotide-gated channel 2 mdpi.com. Patch-clamp recordings can be performed in voltage-clamp mode to control transmembrane voltage and measure currents, or in current-clamp mode to measure changes in membrane potential and action potential firing moleculardevices.commdpi.com.
Cell Viability and Apoptosis Assays
Cell viability and apoptosis assays are used to determine the effects of PGE1 on cell survival and programmed cell death. The MTS assay is a common colorimetric assay that measures the metabolic activity of viable cells nih.govarchivesofmedicalscience.com. Flow cytometry is a powerful technique that can be used to analyze various parameters related to cell health, including apoptosis. Assays using dyes like propidium (B1200493) iodide (PI) or Annexin V in conjunction with flow cytometry can quantify the percentage of apoptotic or dead cells nih.govarchivesofmedicalscience.commdpi.com. For instance, flow cytometry has been used to determine the apoptotic index of cells treated with PGE1 under different conditions nih.govarchivesofmedicalscience.com. These assays are crucial for evaluating the protective or detrimental effects of PGE1 on different cell populations.
Cell Viability Data (Example based on search results for PGE1 and MTS assay)
While no specific data table for Cpt-PGE1 was found, studies on PGE1 provide examples of how cell viability data is presented. For instance, a study on PGE1's protective effect against ER stress-induced hepatocyte apoptosis used MTS assays to measure cell viability in L02 and HepG2 cells treated with thapsigargin (B1683126) (TG) with or without PGE1 pretreatment nih.gov.
| Treatment Group | Cell Viability (% of Control) at 24h | Cell Viability (% of Control) at 48h |
| Control | 100% | 100% |
| TG (1 μmol/L) | ~70% | ~50% |
| TG (1 μmol/L) + PGE1 (1 μmol/L) | ~90% | ~80% |
| Note: This table is illustrative, based on interpretations of graphical data presented in search results nih.gov. Specific numerical values may vary between experiments. |
Apoptosis Data (Example based on search results for PGE1 and flow cytometry)
Flow cytometry data often presents the percentage of cells in different stages of apoptosis (e.g., early or late apoptosis). A study investigating PGE1's protective effects in hepatocytes used flow cytometry to determine the apoptotic index nih.gov.
| Treatment Group | Apoptotic Index (%) at 24h | Apoptotic Index (%) at 48h |
| Control | ~5% | ~8% |
| TG (1 μmol/L) | ~20% | ~32% |
| TG (1 μmol/L) + PGE1 (1 μmol/L) | ~10% | ~15% |
| Note: This table is illustrative, based on interpretations of graphical data presented in search results nih.gov. Specific numerical values may vary between experiments. |
These examples demonstrate how cell viability and apoptosis assays provide quantitative data on the biological effects of compounds like PGE1 at the cellular level.
In Vivo Experimental Animal Models and Ex Vivo Analyses
Animal models serve as invaluable tools in PGE1 research, allowing for the investigation of its effects within a complex biological environment. The choice of animal model often depends on the specific physiological or pathological process being studied. Ex vivo analysis of harvested tissues and organs from these models provides further insights into the cellular and molecular effects of PGE1.
Rodent Models for Physiological and Pathophysiological Studies
Rodent models, particularly rats and mice, are widely used in PGE1 research due to their genetic tractability, ease of handling, and relatively low cost. These models are employed to study the involvement of PGE1 in various physiological and pathological conditions.
For instance, rat models of pulmonary hypertension induced by monocrotaline (B1676716) have been used to demonstrate that PGE1 administration can reduce the production of inflammatory cytokines like IL-1, IL-6, and TNF, which are implicated in the disease frontiersin.org. Another study in a monocrotaline rat model showed that PGE1 dose-dependently suppressed right ventricular hypertrophy and pulmonary hypertension frontiersin.org.
In the context of pain research, mouse models have been utilized to investigate the role of PGE1 as a pain mediator, particularly through its facilitation of hyperpolarization-activated cyclic nucleotide-gated channel 2 via the EP2 receptor in trigeminal ganglion neurons mdpi.com. PGE1's vasodilatory effect has also been linked to analgesic action in animal models of diabetic neuropathy and spinal stenosis mdpi.com. Studies in rat arthritis and lupus models have employed PGE1 to explore its anti-inflammatory effects mdpi.com.
Furthermore, rat models of ischemic stroke have been used to study the neuroprotective effects of lipo-PGE1, a PGE1 analog. These studies have investigated whether lipo-PGE1 promotes angiogenesis and neurogenesis after stroke, observing increased vascular density and enhanced proliferation and migration of neural stem cells in treated rats nih.gov.
Rat models have also been instrumental in studying acute respiratory distress syndrome (ARDS). An oleic acid-induced rat model of ARDS, exacerbated by indomethacin (B1671933) (a prostaglandin (B15479496) synthesis inhibitor), was used to determine the effect of a PGE1 analog (misoprostol) on this exacerbation njppp.com.
In the study of penile erection, rat models have been used to assess the influence of intracavernosal PGE1 injections on nitric oxide (NO) release and erection responses to nerve stimulation, demonstrating that repeated PGE1 treatment can enhance these responses by upregulating constitutive NO synthase isoforms researchgate.net.
Larger Animal Models (e.g., Horse Penile Arteries)
Larger animal models provide systems that may more closely mimic human physiology in certain aspects. Horse penile arteries, for example, have been a significant model for studying the vascular effects of PGE1.
Studies using horse penile resistance arteries have shown that PGE1 evokes endothelium- and NO-independent relaxations mediated by cAMP analesranf.comresearchgate.net. This relaxant effect is correlated with its clinical effectiveness when injected intracavernously in patients with erectile dysfunction analesranf.com. The vasodilator effects of PGE1 in human penile arteries are mediated by EP (EP2/EP4) receptors coupled to Gs proteins and the activation of adenylate cyclase analesranf.com.
In vitro studies using horse deep intracavernous penile artery branches mounted in microvascular myographs have investigated the intracellular mechanisms underlying PGE1-elicited vasodilation. These studies have provided evidence for cAMP involvement in this process and have highlighted the importance of the adenylate cyclase/cAMP pathway in the relaxation of penile erectile tissue researchgate.net. Pressure myography on horse penile resistance arteries has also been used to study their functional responses to vasoactive agents like PGE1 under isobaric conditions, which may better simulate the in vivo situation auajournals.org.
Tissue and Organ Harvesting for Ex Vivo Analysis
Harvesting tissues and organs from animal models is a critical step for performing ex vivo analyses, which allow for detailed investigation of the biochemical, cellular, and physiological effects of PGE1 without the complexities of the whole organism.
For studies involving vascular responses, such as those on penile arteries, tissues are typically harvested and then mounted in specialized equipment like myographs to measure changes in tension or diameter in response to PGE1 and other agents researchgate.netauajournals.org.
In research on conditions like ARDS, lung tissue may be harvested for histological examination or biochemical analysis to assess inflammation, edema, and other pathological changes following PGE1 treatment njppp.com. Similarly, in stroke models, brain tissue is harvested to evaluate infarction volume, angiogenesis, and neurogenesis nih.gov.
Ex vivo organ perfusion is another technique where harvested organs, such as livers or kidneys, are maintained and perfused outside the body to study drug behavior, metabolism, and toxicity in a more controlled environment than in vivo studies nih.govtno.nlfrontiersin.org. This allows for the assessment of PGE1's effects on organ function and viability. For example, ex vivo liver machine perfusion has been used to study the protective effects of PGE1 against ischemia-reperfusion injury nih.gov.
Tissue samples can also be processed for various analytical techniques, including ELISA, chromatography, and mass spectrometry, to quantify PGE1 and its metabolites or to assess changes in protein expression (e.g., NOS isoforms) via methods like immunoblotting researchgate.netinterscienceinstitute.cominterscienceinstitute.com.
Advanced Analytical Techniques for PGE1 and Metabolites
Accurate identification and quantification of PGE1 and its metabolites in biological samples are essential for understanding their pharmacokinetics, pharmacodynamics, and metabolic pathways. A range of advanced analytical techniques is employed for this purpose.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Structural elucidation is crucial for confirming the identity of PGE1 and for characterizing its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are powerful techniques used for this purpose.
NMR spectroscopy provides detailed information about the structure and connectivity of atoms within a molecule based on the magnetic properties of atomic nuclei creative-proteomics.comnist.govmdpi.com. It is considered a gold standard for chemical identification and can provide quantitative information without the need for external standards creative-proteomics.comnist.gov. NMR has been used to study the inclusion complex of PGE1 with alpha-cyclodextrin, providing insights into the structure of the complex through chemical shift and Nuclear Overhauser Effect (NOE) measurements nih.gov.
Mass Spectrometry (MS), particularly when coupled with separation techniques, provides information about the mass-to-charge ratio of molecules, aiding in their identification and structural analysis creative-proteomics.com. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) offers high accuracy in mass measurements, which is vital for determining the elemental composition of a compound and confirming its molecular formula.
In combination, NMR and HRESIMS are potent tools for the definitive structural elucidation of PGE1 and its often low-concentration and unstable metabolites in complex biological matrices researchgate.netmdpi.com. For example, the structure of PGE1 isolated from natural sources has been analyzed using NMR and HRESIMS frontiersin.org. Tandem mass spectrometry (MS/MS) can provide additional structural information by fragmenting ions and analyzing the resulting fragments creative-proteomics.comresearchgate.net.
Quantitative Analysis using ELISA and Chromatographic Methods (e.g., UHPLC-MS/MS, TLC, GC)
Quantitative analysis is necessary to determine the concentration of PGE1 and its metabolites in biological samples, allowing researchers to correlate levels with observed physiological or pathological effects. Enzyme-Linked Immunosorbent Assay (ELISA) and various chromatographic methods coupled with sensitive detectors are commonly used for this quantification.
ELISA is an immunoassay-based technique that can measure low concentrations of analytes with minimal sample preparation and is often used for screening large numbers of samples interscienceinstitute.cominterscienceinstitute.comresearchgate.netulisboa.ptnih.gov. However, a potential limitation of ELISA is cross-reactivity between structurally similar compounds, such as different prostaglandins (B1171923), which can lead to overestimation or false positives ulisboa.ptnih.gov. ELISA kits are commercially available for the quantitative determination of PGE1 in biological fluids like serum, plasma, and urine interscienceinstitute.cominterscienceinstitute.com.
Chromatographic methods offer better separation of analytes, reducing issues with cross-reactivity and allowing for the simultaneous quantification of multiple compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for separating prostaglandins and their metabolites based on their differential interactions with a stationary phase as they are carried by a mobile phase researchgate.netmdpi.comulisboa.pt. UHPLC offers faster separation and higher resolution compared to traditional HPLC mdpi.comresearchgate.netulisboa.pt.
Mass Spectrometry (MS) detectors are frequently coupled with LC systems (LC-MS or LC-MS/MS) to provide high sensitivity and specificity for the detection and quantification of separated analytes researchgate.netmdpi.comresearchgate.netulisboa.pt. LC-MS/MS, particularly using triple quadrupole (QqQ) instruments in Multiple Reaction Monitoring (MRM) mode, is considered a preferred technique for eicosanoid analysis due to its sensitivity and selectivity, allowing for the simultaneous quantification of numerous oxylipins, including prostaglandins, in complex biological matrices researchgate.netmdpi.comresearchgate.netnih.gov. UHPLC-MS/MS allows for rapid analysis with high sensitivity mdpi.comresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS are also employed for the analysis of eicosanoids, including PGE1, particularly for volatile or semi-volatile derivatives researchgate.netmdpi.com. GC-MS often requires chemical derivatization of the analytes to make them volatile, which can add complexity to the sample preparation process researchgate.netmdpi.comulisboa.pt. While GC-MS can be highly sensitive, some studies suggest that LC-MS/MS methods may have higher lower limits of quantitation compared to GC-MS/MS in certain cases researchgate.net.
Thin-Layer Chromatography (TLC) can be used as a preliminary separation or purification step before analysis by other techniques like MS researchgate.netmdpi.com.
The choice of quantitative method depends on factors such as the required sensitivity, the complexity of the sample matrix, the number of analytes to be quantified, and available instrumentation. While ELISA is useful for screening, LC-MS/MS and GC-MS/MS offer greater specificity and the ability to quantify multiple prostaglandins and metabolites simultaneously researchgate.netresearchgate.netnih.gov.
Here is a summary of analytical techniques and their applications in PGE1 research:
| Analytical Technique | Application(s) | Advantages | Disadvantages / Considerations |
| ELISA | Quantitative analysis of PGE1 in biological fluids | High sensitivity, minimal sample preparation, suitable for high-throughput | Potential cross-reactivity with similar compounds |
| NMR Spectroscopy | Structural elucidation, quantitative analysis | Provides detailed structural information, quantitative without standards | Requires relatively higher sample concentrations compared to MS |
| HRESIMS | Structural elucidation, accurate mass measurement, elemental composition | High mass accuracy, aids in structural confirmation | Does not provide information on structural connectivity alone |
| HPLC / UHPLC | Separation of PGE1 and metabolites from complex matrices | Effective separation, coupled with various detectors | May require derivatization depending on detection method (e.g., UV) |
| LC-MS / LC-MS/MS (UHPLC-MS/MS) | Quantitative analysis, identification of PGE1 and metabolites | High sensitivity and specificity, simultaneous multi-analyte quantification | Can be complex method development |
| GC-MS / GC-MS/MS | Quantitative analysis, identification of volatile/derivatized PGE1/metabolites | High sensitivity | Often requires derivatization, less suitable for thermally labile compounds |
| TLC | Preliminary separation and purification | Simple, low cost | Lower resolution compared to HPLC/UHPLC, primarily qualitative |
This table summarizes the key analytical techniques discussed and their roles in PGE1 research methodologies.
Future Research Directions and Unresolved Questions in Prostaglandin E1 Biology
Elucidation of Novel Receptors and Downstream Signaling Pathways for PGE1
While PGE1 is known to primarily exert its effects through E-prostanoid (EP) receptors, specifically EP1, EP2, EP3, and EP4, the full spectrum of its receptor interactions and the intricacies of the downstream signaling cascades remain areas of active research. mdpi.comnih.gov Although EP2 and EP4 receptors are predominantly coupled to Gαs proteins, leading to increased intracellular cAMP, and EP1 is linked to increased intracellular calcium, the specific contributions of EP3 receptor isoforms (EP3A, EP3B, EP3C, and EP3D) and their coupling to different signaling pathways (Gs-cAMP or Gi-cAMP decrease) require further clarification. mdpi.com
Research indicates that PGE1 can influence various cellular processes through these receptors. For instance, studies have shown that PGE1 can facilitate hyperpolarization-activated cyclic nucleotide-gated channel 2 (HCN2) via the EP2 receptor in trigeminal ganglion neurons, suggesting a role in pain mediation. mdpi.comnih.gov Furthermore, PGE1 signaling through EP1 and EP3 receptors has been implicated in inducing hypoxia-inducible factor 1 (HIF-1) activation and subsequent vascular endothelial growth factor (VEGF) expression in vascular cells under non-hypoxic conditions, highlighting a role in angiogenesis. researchgate.net The precise mechanisms by which PGE1 activates HIF-1 through EP1 and EP3 receptors and the interplay between these pathways warrant further investigation. researchgate.net
Future research should aim to:
Identify potential novel receptors or binding partners for PGE1 beyond the classical EP receptors.
Map the complete repertoire of downstream signaling molecules and their interactions activated by each EP receptor subtype upon PGE1 binding in different cell types and tissues.
Investigate the functional consequences of signaling through specific EP3 receptor isoforms in response to PGE1.
Utilize advanced techniques to study receptor-ligand interactions and dynamic signaling events in real-time.
Comprehensive Understanding of Cross-Talk Between PGE1 and Other Lipid Mediators
Cellular responses are often orchestrated by the intricate interplay between various signaling molecules. PGE1, as a lipid mediator, is involved in complex cross-talk with other lipid mediators, including other prostaglandins (B1171923), leukotrienes, and specialized pro-resolving mediators (SPMs). A comprehensive understanding of these interactions is crucial for deciphering the full scope of PGE1's biological activities.
Studies have highlighted the differential effects of various prostaglandins, such as PGE1 and PGE2, on processes like myometrial contractility, indicating distinct signaling or interactions. nih.gov Furthermore, the balance between pro-inflammatory lipid mediators like prostaglandins and anti-inflammatory SPMs is critical in regulating inflammatory responses. nih.gov Dysregulation in this balance has been linked to various disease states. nih.gov
Future research should focus on:
Elucidating the mechanisms by which PGE1 synthesis and action are modulated by the presence and activity of other lipid mediators.
Investigating how PGE1 influences the synthesis and signaling of other lipid mediator pathways.
Mapping the complex networks of lipid mediator interactions and their collective impact on cellular and physiological outcomes.
Developing tools and techniques to simultaneously quantify and track the dynamics of multiple lipid mediators within biological systems.
Development of Advanced Research Tools for Precise Spatiotemporal Studies of PGE1 Action
Investigating the precise spatiotemporal dynamics of PGE1 synthesis, release, receptor binding, and signaling is essential for a complete understanding of its functions. Current research tools have limitations in providing high-resolution insights into these processes in living systems.
The ability to accurately measure and visualize PGE1 and its effects in specific cellular compartments and tissues over time is crucial. While techniques like ELISA and mass spectrometry can quantify PGE1, they often lack the spatial and temporal resolution needed to study dynamic processes. frontiersin.orgnih.gov
Future research efforts should prioritize the development of:
Highly sensitive and specific biosensors for real-time detection and imaging of PGE1 in living cells and tissues.
Genetically encoded tools to manipulate PGE1 synthesis or signaling in a spatiotemporal manner.
Advanced microscopy techniques coupled with fluorescent probes to visualize PGE1 receptor dynamics and downstream signaling events in their native environment.
Organ-on-a-chip or microfluidic systems that recapitulate the complexity of in vivo environments for studying PGE1 action with high precision.
Further Exploration of PGE1's Roles in Emerging Biological Paradigms
Beyond its classical roles, PGE1 is increasingly being recognized for its involvement in emerging biological paradigms, such as stem cell biology, tissue regeneration, and the regulation of the tumor microenvironment.
Research suggests that PGE1 may play a protective role against leukemic stem cells by acting through the EP4 receptor, repressing certain AP-1 factors. researchgate.net This indicates a potential role for PGE1 or its analogs in cancer therapy. researchgate.net Additionally, PGE1's ability to promote angiogenesis through HIF-1 and VEGF pathways points towards its potential in tissue regeneration and wound healing. nih.govresearchgate.netphysiology.org
Future research should explore:
The specific roles of PGE1 in regulating stem cell fate, differentiation, and self-renewal in various tissues.
The mechanisms by which PGE1 contributes to tissue repair and regeneration processes.
The influence of PGE1 on the tumor microenvironment, including its effects on immune cells, angiogenesis, and cancer cell behavior.
The potential of targeting PGE1 pathways for therapeutic interventions in regenerative medicine and cancer.
Comparative Studies of PGE1 Across Diverse Biological Systems and Organisms
While much of the research on PGE1 has focused on mammals, comparative studies across diverse biological systems and organisms can provide valuable insights into the evolutionary conservation and diversification of PGE1 synthesis, signaling, and function.
PGE1 has been identified in invertebrates, such as the forest leech, where it plays a role in blood sucking by inhibiting platelet aggregation and promoting vasodilation and vascular permeability. frontiersin.org This discovery in a non-mammalian organism highlights the ancient origins and diverse functions of PGE1. frontiersin.org Comparative studies in marine organisms, including mollusks, crustaceans, and cnidarians, have also explored the presence and roles of prostaglandins, albeit sometimes at low levels. mdpi.com
Future research should encompass:
Systematic identification and characterization of PGE1 synthesis pathways and receptors in a wide range of organisms, including bacteria, fungi, plants, and various invertebrate species.
Comparative analysis of PGE1's physiological roles in different organisms to understand the evolutionary pressures that shaped its functions.
Investigation of unique or divergent roles of PGE1 in non-mammalian systems that could provide novel insights into its potential functions in mammals or inspire new therapeutic strategies.
Utilization of genetic and genomic tools in model organisms to study PGE1 biology in a controlled setting.
Q & A
Q. What ethical frameworks apply to translational studies involving this compound in human-derived tissue models?
- Methodological Answer : Adhere to institutional review board (IRB) guidelines for human tissue use (e.g., HIPAA compliance for patient data). Use de-identified samples and cite the Declaration of Helsinki for ethical sourcing. Include ethics statements in manuscripts per journal requirements .
Key Resources for Further Inquiry
- Experimental Protocols : Follow Materials & Methods guidelines from Beilstein Journal of Organic Chemistry for replicability .
- Data Sharing : Utilize repositories like Zenodo or Figshare for raw datasets, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Collaborative Research : Leverage platforms like ResearchGate or preprint servers (e.g., bioRxiv) for early feedback on methodological designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
